molecular formula C10H14O3 B8655201 2-(4-Methoxyphenyl)-1,3-propanediol

2-(4-Methoxyphenyl)-1,3-propanediol

Cat. No.: B8655201
M. Wt: 182.22 g/mol
InChI Key: BZRJGCQJXBLREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-1,3-propanediol, with the molecular formula C10H14O3 and a molecular weight of 182.21 g/mol, is a diol compound of interest in several scientific research areas . The compound is recognized for its structural characteristics as a propanediol derivative bearing a methoxyphenyl group. Researchers have identified its relevance in the field of lignin chemistry, where it serves as a model compound or a synthetic intermediate related to lignin structures . Lignin is a complex polymer in plant cell walls, and studying such model compounds helps in understanding lignin's degradation and biosynthesis . Furthermore, this compound has been identified as a constituent in maple syrup extract, which has been the subject of nutraceutical studies investigating its phytochemical composition . More broadly, molecules featuring the 1,3-propanediol scaffold are valuable in medicinal chemistry, for instance, in the design and synthesis of novel antiviral agents, highlighting the potential of this structural motif in developing new therapeutic molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C10H14O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3

InChI Key

BZRJGCQJXBLREE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The following table summarizes structurally related 1,3-propanediol derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application Reference
2-(4-Methoxyphenyl)-1,3-propanediol C₁₀H₁₄O₄ 198.22 - 4-Methoxy substitution on phenyl ring
- No additional oxygen bridges or glycosides
Isolated from Actinidia chinensis (kiwi root) and other medicinal plants
Erythro-1,2-bis(4-hydroxy-3-methoxyphenyl)-1,3-propanediol C₁₉H₂₂O₈ 378.37 - Two 4-hydroxy-3-methoxyphenyl groups
- Erythro stereochemistry
Found in Xanthium sibiricum (cocklebur) and Viburnum sargentii (Sargent viburnum)
Threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol C₂₀H₂₆O₇ 378.42 - Threo configuration
- Phenoxy and hydroxypropyl substituents
Isolated from Crataegus pinnatifida (hawthorn)
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (3a) C₁₇H₂₀O₇ 336.34 - β-O-4 lignin model compound
- Phenoxy linkage at C2
Used in lignin degradation studies
FTY720 (2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol) C₁₉H₃₃NO₂ 307.47 - Amino group at C2
- Long alkyl chain substituent
Synthetic immunomodulator (fingolimod)

Physicochemical Properties

  • Solubility: The presence of methoxy groups increases lipophilicity compared to hydroxylated analogs. In contrast, glycosylated derivatives like 7R,8S-dihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside (from Xanthium sibiricum) show enhanced water solubility due to the glucopyranoside moiety .
  • Stability : Methoxy-substituted derivatives are generally more stable under oxidative conditions than hydroxy-substituted analogs. For instance, β-O-4 lignin model compounds with methoxy groups (e.g., 3a ) resist enzymatic degradation better than their hydroxy counterparts .

Degradation Behavior

Studies on β-O-4 lignin model compounds reveal that substituents significantly influence degradation pathways. For example:

  • 2-(4-Methoxyphenyl)-1,3-propanediol analogs (e.g., 3a ) undergo electrochemical C–O bond cleavage under constant-current electrolysis, yielding vanillin and other aromatic fragments. The methoxy group stabilizes intermediates, slowing degradation compared to hydroxy-substituted analogs .
  • Threo-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol (from hawthorn) is more resistant to microbial degradation due to steric hindrance from the hydroxypropyl group .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-1,3-propanediol, and what analytical methods validate its purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-methoxyphenyl precursors and propanediol derivatives. For example, lactone fragment synthesis involving 2-(4-Methoxyphenyl)-1,3-dioxane intermediates has been reported using acid-catalyzed cyclization . Post-synthesis, purity is validated via:
  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<1% threshold).
  • Nuclear Magnetic Resonance (NMR) : Confirmation of structural integrity (e.g., methoxy proton singlet at δ 3.8 ppm and diol protons at δ 4.1–4.3 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 210.27 (C₁₂H₁₈O₃) .

Q. How is 2-(4-Methoxyphenyl)-1,3-propanediol characterized spectroscopically, and what spectral anomalies might arise?

  • Methodological Answer :
  • Infrared (IR) Spectroscopy : O–H stretching (3200–3500 cm⁻¹), C–O–C ether vibrations (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
  • ¹³C NMR : Key signals include the methoxy carbon (δ 55 ppm), aromatic carbons (δ 110–160 ppm), and diol carbons (δ 65–70 ppm). Anomalies may arise from residual solvents (e.g., DMSO-d₆ at δ 39.5 ppm) or tautomeric shifts in polar solvents .

Q. What are the primary biological applications of this compound in preclinical research?

  • Methodological Answer :
  • Antioxidant Assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (zone-of-inhibition measurements) .
  • Drug Intermediate : Used in synthesizing analogs with enhanced bioavailability via esterification or etherification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often stem from:
  • Purity Variability : Impurities >2% (e.g., residual solvents or byproducts) can skew bioassay results. Validate via HPLC-MS .
  • Assay Conditions : Adjust parameters like pH (e.g., antioxidant activity is pH-sensitive) or cell line viability (e.g., HEK-293 vs. HepG2) .
  • Structural Isomerism : Check for diastereomers (e.g., threo vs. erythro configurations) using chiral chromatography .

Q. What experimental design considerations are critical for studying its metal-chelating properties?

  • Methodological Answer :
  • Chelation Assays : Use UV-Vis titration (e.g., bathochromic shifts with Fe³⁺ or Cu²⁺) .
  • Stoichiometry Determination : Job’s plot analysis to identify ligand-to-metal ratios .
  • Competitive Binding Studies : Compare stability constants with EDTA or Schiff-base ligands using potentiometry .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or CYP450 enzymes) .
  • QSAR Models : Correlate logP values (calculated via ChemDraw) with antimicrobial IC₅₀ values to optimize hydrophobicity .
  • DFT Calculations : Assess electron density distribution (e.g., HOMO-LUMO gaps) to predict reactivity sites for functionalization .

Q. What advanced spectroscopic techniques elucidate its environmental degradation pathways?

  • Methodological Answer :
  • LC-QTOF-MS : Identify photodegradation products (e.g., methoxy group cleavage to phenol derivatives) .
  • EPR Spectroscopy : Detect radical intermediates during UV-induced degradation .
  • Isotopic Labeling : Track ¹³C-labeled carbons in biodegradation studies using soil microcosms .

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